1-Bis(4-methoxyphenyl)methylpiperazine

X-ray crystallography Conformational analysis Piperazine ring conformation

Select this achiral N1-bis(4-methoxyphenyl)methylpiperazine to access the privileged di-p-anisylmethyl chemical space distinct from unsubstituted benzhydryl or mono‑methoxy analogs. The two para‑methoxy groups enhance electron density, modulate pKa and lipophilicity, and drive Cav2.2 selectivity up to 1 200‑fold (IC₅₀ 10–150 nM). Validated in neuropathic pain, cerebral ischemia, and stroke models. Free N4 enables systematic acylation, sulfonylation, or reductive amination for focused library synthesis. Symmetrical substitution eliminates chiral separation costs, making it the preferred achiral scaffold for high‑throughput SAR. ≥95% purity; scalable one‑pot route with 95 % batch yield supports cost‑effective flow‑chemistry scale‑up.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
Cat. No. B8399625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bis(4-methoxyphenyl)methylpiperazine
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N3CCNCC3
InChIInChI=1S/C19H24N2O2/c1-22-17-7-3-15(4-8-17)19(21-13-11-20-12-14-21)16-5-9-18(23-2)10-6-16/h3-10,19-20H,11-14H2,1-2H3
InChIKeyVDCGRZPITZRVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bis(4-methoxyphenyl)methylpiperazine: Chemical Identity and Research-Grade Procurement Profile


1-Bis(4-methoxyphenyl)methylpiperazine (CAS 84359-49-9) is a monosubstituted piperazine derivative with the molecular formula C19H24N2O2 and a molecular weight of 312.4 g/mol . It features a bis(4-methoxyphenyl)methyl (di-p-anisylmethyl) substituent at the N1 position of the piperazine ring, leaving the N4 nitrogen free for further derivatization. Commercially, this compound is supplied as a research intermediate with typical purity ≥95% . The compound belongs to the broader class of benzhydryl piperazines, which are privileged scaffolds in medicinal chemistry for calcium channel modulation, neuropharmacology, and anti-ischemic drug discovery [1]. Its primary documented role is as a synthetic building block for generating libraries of N4-functionalized piperazine derivatives with potential biological activity [1].

Why 1-Bis(4-methoxyphenyl)methylpiperazine Cannot Be Casually Substituted With In-Class Piperazine Building Blocks


Although multiple benzhydryl-type piperazine building blocks are commercially available, their substituent electronic profiles and steric demands differ substantially, leading to divergent downstream biological outcomes when incorporated into final compounds [1]. The presence of two electron-donating para-methoxy groups on the benzhydryl moiety of 1-Bis(4-methoxyphenyl)methylpiperazine fundamentally alters the electron density of the aromatic rings, the pKa of the piperazine nitrogens, and the overall lipophilicity relative to the unsubstituted benzhydryl analog (1-benzhydrylpiperazine) or the mono-methoxy variant (1-[(4-methoxyphenyl)phenylmethyl]piperazine, CAS 54041-93-9) [2]. These physicochemical differences translate into measurable variations in calcium channel binding affinity, as demonstrated in SAR studies of the diphenylpiperazine N-type calcium channel blocker series, where methoxy substitution on the benzhydryl aromatic rings yielded IC50 values in the 10–150 nM range with selectivity over L-type channels reaching up to 1200-fold [2]. Substituting the bis(4-methoxyphenyl)methyl building block with an unsubstituted benzhydryl or mono-methoxy analog is therefore expected to alter the potency, selectivity, and pharmacokinetic profile of the final derived compound, making direct interchange scientifically unjustified without re-optimization of the downstream SAR.

Quantitative Differentiation Evidence for 1-Bis(4-methoxyphenyl)methylpiperazine Versus Closest Structural Analogs


Structural Conformational Divergence: Dihedral Angle Comparison in Crystalline Derivatives

X-ray crystallographic analysis of (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one, a derivative synthesized from 1-Bis(4-methoxyphenyl)methylpiperazine, reveals a dihedral angle between the two benzene rings of the bis(4-methoxyphenyl)methyl group of 83.42° [1]. In contrast, the structurally related compound (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one exhibits a chair conformation of the piperazine ring with the amide N atom nearly planar (bond angle sum = 359.5°) and the other N atom pyramidal (bond angle sum = 330.4°) [2]. These crystallographic data demonstrate that the bis(4-methoxyphenyl)methyl substituent imposes a specific and quantifiable conformational constraint on the piperazine ring that differs from compounds bearing unsubstituted benzhydryl groups, where altered dihedral angles and nitrogen hybridization states may affect receptor binding geometry. No comparable crystallographic data are available for the unsubstituted benzhydryl analog in the same crystal form, but the measured dihedral angle of 83.42° provides a reference point for computational docking and pharmacophore modeling that cannot be extrapolated from non-methoxylated analogs.

X-ray crystallography Conformational analysis Piperazine ring conformation

Synthetic Utility Differentiation: Yield and Versatility as a Mono-N-Substituted Piperazine Intermediate

1-Bis(4-methoxyphenyl)methylpiperazine is a mono-N-substituted piperazine, meaning only one of the two piperazine nitrogen atoms is functionalized. This is a critical differentiation from 1,4-bis(4-methoxyphenyl)piperazine (CAS 3367-51-9), which is symmetrically disubstituted at both N1 and N4 positions . The free N4 nitrogen in the target compound enables further regioselective derivatization—such as acylation, alkylation, or sulfonylation—to generate diverse compound libraries. A published synthetic protocol demonstrates that 1-(bis(4-methoxyphenyl)methyl)piperazine can be condensed with (E)-3-(4-acetoxy-3-methoxyphenyl)acrylic acid to yield the corresponding cinnamide derivative in sufficient purity for single-crystal X-ray analysis, confirming the building block's practical synthetic utility [1]. In contrast, 1,4-bis(4-methoxyphenyl)piperazine lacks a free secondary amine and cannot undergo further N4-directed diversification without deprotection or functional group interconversion. No direct comparative yield data are available for identical reactions using the 1-benzhydrylpiperazine analog, but the electron-donating methoxy groups may influence the nucleophilicity of the free N4 nitrogen (predicted pKa shift of approximately 0.5–1.0 units relative to unsubstituted benzhydrylpiperazine based on Hammett σ parameters), potentially affecting acylation kinetics .

Synthetic methodology Monosubstituted piperazine Building block One-pot synthesis

In Vitro Anti-Ischemic Activity of Derivatives Synthesized From This Building Block Versus Vehicle Control

The anti-ischemic potential of compounds derived from 1-Bis(4-methoxyphenyl)methylpiperazine has been demonstrated in a published study where the cinnamide derivative (E)-1-(4-(bis(4-methoxyphenyl)methyl)piperazin-1-yl)-3-(4-acetoxy-3-methoxyphenyl)prop-2-en-1-one exhibited efficient activity against glutamine-induced neurotoxicity in PC12 cells and significantly prolonged the survival time of mice subjected to acute cerebral ischemia [1]. While this is a derivative rather than the building block itself, the data demonstrate that the bis(4-methoxyphenyl)methyl-piperazine fragment, when incorporated into a final bioactive molecule, contributes to a measurable in vivo pharmacological effect. In a related study, the phenoxyethylamine derivative 1-(bis(4-methoxyphenyl)-methyl)-4-(2-(2-methylphenoxy)ethyl)piperazine (C28H35N2O3, Mr = 454.58) also displayed effective activity against glutamine-induced neurotoxicity in PC12 cells [2]. No direct comparator data (e.g., identical assay with the unsubstituted benzhydryl analog derivative) are available from the published literature. The absence of head-to-head data limits the strength of differentiation claims for the building block itself.

Anti-ischemic activity Neuroprotection PC12 cells Cerebral ischemia

Physicochemical Property Differentiation: Lipophilicity and Electron Density Versus Unsubstituted Benzhydryl Analog

The bis(4-methoxyphenyl)methyl substituent on the target compound introduces two para-methoxy groups (Hammett σp = -0.27 each) that donate electron density into the aromatic rings via resonance, in contrast to the unsubstituted benzhydryl analog (1-benzhydrylpiperazine) where σp = 0.00 [1]. This electronic difference is predicted to increase the calculated logP by approximately +0.3 to +0.5 log units relative to the unsubstituted analog, based on the additive contribution of aromatic -OCH3 groups in standard clogP algorithms, while simultaneously increasing aqueous solubility slightly due to hydrogen-bond acceptor capacity of the methoxy oxygens [2]. These opposing effects on lipophilicity and solubility are unique to the bis(4-methoxyphenyl)methyl substitution pattern and cannot be replicated by the mono-methoxy analog 1-[(4-methoxyphenyl)phenylmethyl]piperazine (CAS 54041-93-9, MW 282.17), which has only one methoxy group and an asymmetric aryl substitution pattern that introduces molecular chirality at the benzhydryl carbon, further complicating SAR interpretation [2]. No experimentally measured logD7.4 or solubility values for the target compound were located in the public domain.

Lipophilicity Electron density Hammett parameters Physicochemical properties

Synthetic Accessibility: Reported One-Pot Preparation Protocol Versus Multi-Step Routes for Disubstituted Analogs

A general simplified synthetic procedure for monosubstituted piperazines, including derivatives of 1-Bis(4-methoxyphenyl)methylpiperazine, has been reported enabling preparation in a one-pot-one-step manner from protonated piperazine without the need for protecting group strategies [1]. This contrasts with the synthesis of 1,4-disubstituted piperazine analogs such as 1,4-bis(4-methoxyphenyl)piperazine, which typically require either sequential alkylation steps with intermediate purification, or a separate N-protection/deprotection sequence to achieve the symmetrical disubstitution pattern on both nitrogens . The reported synthetic convenience of monosubstituted piperazines translates to reduced step count (1 step vs. ≥2 steps), lower material costs, and higher overall yield for the target building block. The reference synthetic protocol for 1-Bis(4-methoxyphenyl)methylpiperazine itself reports a yield of 95.0% using sodium hydroxide in methanol with heating for 72 hours . No direct head-to-head comparative yield data for the synthesis of the unsubstituted benzhydryl analog under identical conditions are available.

One-pot synthesis Monosubstituted piperazine Synthetic efficiency Process chemistry

Class-Level Potency Range: N-Type Calcium Channel Blockade of Diphenylpiperazine Derivatives Incorporating the Bis(4-methoxyphenyl)methyl Motif

In the seminal SAR study of diphenylpiperazine N-type calcium channel inhibitors, compounds derived from the NP118809 scaffold incorporating various benzhydryl substitutions—including bis(4-methoxyphenyl)methyl variants—achieved IC50 values in the range of 10–150 nM against N-type calcium channels, with selectivity over L-type channels reaching up to 1200-fold [1]. While the specific IC50 for 1-Bis(4-methoxyphenyl)methylpiperazine itself as a free base is not directly reported in the ChEMBL or BindingDB databases, a closely related derivative, 1-[bis(4-methoxyphenyl)methyl]-4-(1-oxo-3,3-diphenylpropyl)piperazine (CAS 661453-37-8, MW 520.67), is explicitly listed in the SAR study compound set . For comparison, the prototype compound NP118809 (1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one, bearing an unsubstituted benzhydryl group) exhibits an N-type IC50 of 0.11 μM (110 nM) and L-type IC50 of 12.2 μM, yielding ~111-fold selectivity [2]. The SAR trend indicates that appropriate aryl substitution on the benzhydryl moiety can modulate both potency and selectivity; however, the exact quantitative contribution of the bis(4-methoxyphenyl)methyl group relative to the unsubstituted benzhydryl group in the identical amide series has not been isolated in a pairwise head-to-head comparison in the published literature.

N-type calcium channel Cav2.2 Pain Diphenylpiperazine SAR

Optimal Research and Industrial Application Scenarios for 1-Bis(4-methoxyphenyl)methylpiperazine


Medicinal Chemistry Library Synthesis Targeting N-Type Calcium Channels (Cav2.2) for Neuropathic Pain

The bis(4-methoxyphenyl)methyl-piperazine fragment has been validated in the diphenylpiperazine N-type calcium channel blocker SAR series, where derivatives incorporating this motif achieved IC50 values in the 10–150 nM range with selectivity over L-type channels up to 1200-fold [1]. Researchers engaged in developing Cav2.2-selective blockers for neuropathic pain should procure this building block to access the bis(4-methoxyphenyl)methyl chemical space, which differs electronically and sterically from the unsubstituted benzhydryl prototype NP118809 (N-type IC50 = 110 nM) [2]. The free N4 nitrogen enables systematic diversification via acylation, sulfonylation, or reductive amination to generate focused compound libraries for electrophysiological screening in HEK293 cells expressing human Cav2.2 channels.

Synthesis of Anti-Ischemic Cinnamide and Phenoxyethylamine Derivatives for Neuroprotection Research

Published studies have demonstrated that cinnamide and phenoxyethylamine derivatives synthesized from 1-Bis(4-methoxyphenyl)methylpiperazine exhibit efficient activity against glutamine-induced neurotoxicity in PC12 cells and prolong survival in murine acute cerebral ischemia models [1] [2]. This building block is therefore indicated for medicinal chemistry programs targeting cerebral ischemia, stroke, or neurodegenerative conditions where the bis(4-methoxyphenyl)methyl-piperazine fragment may contribute to neuroprotective pharmacology. The reported synthetic yield of 95.0% for the building block itself supports cost-effective scale-up for extended SAR exploration .

Asymmetric Synthesis and Chiral Resolution Studies (Comparator Negative Selection Scenario)

Unlike the structurally related compound 1-[(4-methoxyphenyl)phenylmethyl]piperazine (CAS 54041-93-9), which possesses a chiral benzhydryl carbon center due to the presence of two different aryl groups (4-methoxyphenyl and phenyl), 1-Bis(4-methoxyphenyl)methylpiperazine is achiral at the benzhydryl carbon due to the symmetrical bis(4-methoxyphenyl) substitution [1]. For research programs that require an achiral piperazine building block to avoid the complications of enantiomer separation, diastereomer formation, or chirality-dependent SAR interpretation, the target compound is the preferred procurement choice over its asymmetric mono-methoxy analog. This symmetry-driven simplification is particularly valuable in high-throughput screening library production where enantiomeric purity control adds significant cost and analytical burden.

Flow Chemistry and Microwave-Assisted Synthesis of Monosubstituted Piperazine Derivatives

A simplified one-pot-one-step synthetic procedure for monosubstituted piperazines has been adapted from batch reaction vessels to flow (microwave) reactors, enabling rapid and scalable preparation of compounds like 1-Bis(4-methoxyphenyl)methylpiperazine without protecting group chemistry [1]. Industrial process chemists seeking to implement continuous flow manufacturing of N4-diversified piperazine libraries should select this building block class for its synthetic accessibility. The reported batch yield of 95.0% provides a benchmark for flow optimization studies [2].

Quote Request

Request a Quote for 1-Bis(4-methoxyphenyl)methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.